![molecular formula C19H23N5O3S B2495397 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-39-4](/img/structure/B2495397.png)
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound notable for its structural features, including a cyclopentane ring fused with a pyrimidine structure. The presence of functional groups such as piperazine and nitrobenzyl thioether suggests significant pharmacological potential, particularly in neuroactive and antitumor applications.
Structural Overview
The molecular formula of this compound is C19H23N5O3S with a molecular weight of approximately 401.5 g/mol. Its unique combination of a cyclopentane structure and piperazine functionality may confer distinct pharmacological properties not found in other similar compounds.
Property | Value |
---|---|
Molecular Formula | C19H23N5O3S |
Molecular Weight | 401.5 g/mol |
CAS Number | 920202-73-9 |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds containing pyrimidine cores have demonstrated significant antitumor properties. The structural characteristics of this compound suggest potential efficacy against cancer cells due to the presence of the piperazine moiety .
- Neuroactive Properties : The piperazine ring is often associated with neuroactive effects, making this compound a candidate for further research in neuropharmacology. Similar compounds have shown promise in treating neurological disorders .
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as diabetes management and cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A series of derivatives based on similar structural motifs have been synthesized and evaluated for their anticancer activity. For example, compounds with thioxopyrimidine moieties showed enhanced inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated moderate to strong antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with specific receptors and enzymes, enhancing its potential therapeutic profile .
Scientific Research Applications
Pharmacological Applications
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has been investigated for several pharmacological applications:
Neuroactive Agents
Research indicates that compounds similar to this one exhibit neuroprotective and anti-inflammatory properties. Studies have shown that derivatives can inhibit nitric oxide production and other inflammatory markers in human microglia cells, suggesting potential use in treating neurodegenerative diseases and brain injuries .
Antitumor Activity
The compound's structural similarity to known antitumor agents positions it as a candidate for cancer therapy. It has been evaluated for its ability to induce apoptosis in cancer cells and may interact with various biological targets involved in tumor growth.
Antimicrobial Properties
Compounds within the same class have demonstrated antimicrobial activities against a range of pathogens. The presence of the piperazine moiety is often linked to enhanced antimicrobial efficacy .
General Synthetic Route
- Starting Materials : Use substituted aldehydes, ethyl acetoacetate, and urea.
- Reaction Conditions : Reflux in ethanol with hydrochloric acid as a catalyst.
- Purification : Filtration and crystallization to obtain the final product with yields typically ranging from 60% to 80% .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Neuroprotection Studies
A study on triazole-pyrimidine hybrids demonstrated significant neuroprotective effects through inhibition of apoptosis markers in neuronal cells, indicating similar potential for the cyclopentapyrimidine derivatives .
Antitumor Research
Investigations into pyrimidine-based compounds have shown promising results in inducing apoptosis in cancer cell lines, suggesting that modifications such as those found in this compound could enhance therapeutic outcomes .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-21-9-11-22(12-10-21)23-17-4-2-3-16(17)18(20-19(23)25)28-13-14-5-7-15(8-6-14)24(26)27/h5-8H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNGOSQTHDFNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.